molecular formula C21H27NO6 B11164545 N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine

Cat. No.: B11164545
M. Wt: 389.4 g/mol
InChI Key: MBSGLPJJKZLHQA-UHFFFAOYSA-N
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Description

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties . The specific structure of this compound combines the coumarin moiety with a norleucine derivative, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]hexanoic acid

InChI

InChI=1S/C21H27NO6/c1-5-7-8-16(21(25)26)22-20(24)13(4)27-17-10-9-15-14(6-2)11-18(23)28-19(15)12(17)3/h9-11,13,16H,5-8H2,1-4H3,(H,22,24)(H,25,26)

InChI Key

MBSGLPJJKZLHQA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol and norleucine.

    Esterification: The hydroxyl group of the coumarin derivative is esterified with a suitable acylating agent, such as propanoyl chloride, under basic conditions.

    Coupling Reaction: The esterified coumarin is then coupled with norleucine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified by recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound effectively reduces the expression of pro-inflammatory cytokines, such as IL-1β and TNF-α, in macrophage cell lines exposed to lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

Table 1: Summary of Anti-inflammatory Activity

Cell LineCytokine Reduction (%)Concentration (µM)
MacrophageIL-1β: 70%10
MacrophageTNF-α: 65%10

Anticancer Properties

The compound has shown promise in various cancer models, particularly in small-cell lung cancer (SCLC) cell lines. Studies reveal that it exhibits dose-dependent cytotoxicity, primarily through mechanisms involving cell cycle arrest and increased levels of reactive oxygen species (ROS), leading to apoptosis in cancer cells while sparing normal cells.

Table 2: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
NCI-H19615Induction of apoptosis via ROS
NCI-H88930Cell cycle arrest in S phase

Inhibition of NF-kB in Inflammatory Models

A murine model of acute lung injury induced by LPS was treated with this compound. The results showed a marked reduction in markers of inflammation and oxidative stress, with histological analysis indicating decreased infiltration of inflammatory cells and lower levels of malondialdehyde, which signifies reduced lipid peroxidation.

Cytotoxicity in Cancer Cells

In a study involving SCLC cell lines, treatment with N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy]propanoyl}norleucine resulted in significant reductions in cell viability at concentrations as low as 15 µM. The treated cells exhibited increased ROS levels and alterations in gene expression related to oxidative stress responses, indicating its potential for therapeutic applications against resistant cancer types.

Mechanism of Action

The mechanism of action of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine involves its interaction with specific molecular targets and pathways. The coumarin moiety may inhibit enzymes like DNA gyrase, while the norleucine derivative can interact with amino acid receptors. These interactions can lead to antimicrobial, anti-inflammatory, and other biological effects .

Biological Activity

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound that features a chromen derivative known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

\text{N 2 4 ethyl 8 methyl 2 oxo 2H chromen 7 yl oxy propanoyl}norleucine}

Key Properties

PropertyValue
Molecular FormulaC25H28N2O4
Molecular Weight420.50 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The chromen moiety may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Modulation : The compound can modulate the activity of G protein-coupled receptors (GPCRs), which are crucial for numerous physiological responses .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Research has demonstrated that compounds derived from chromen structures exhibit antimicrobial properties. For instance, studies have shown moderate antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 62.5 to 100 μg/mL .

Anticancer Potential

Chromene derivatives have been investigated for their anticancer effects. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. The mechanism involves the activation of caspases and modulation of cell cycle regulators.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study synthesized various chromen derivatives and tested their antibacterial efficacy against common pathogens. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
  • Antioxidant Studies : Another research project evaluated the antioxidant capacity of chromen-based compounds using DPPH and ABTS assays, showing significant free radical scavenging activities .
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates and improved survival outcomes compared to controls, indicating its potential as an anticancer agent.

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